molecular formula C17H21NO5 B2750940 methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 337495-67-7

methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2750940
CAS RN: 337495-67-7
M. Wt: 319.357
InChI Key: XPNJOWLEWYGDFP-UHFFFAOYSA-N
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Description

Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The study on Triphenylphosphine-Catalyzed Synthesis presents a method where ethyl 2-arylamino-2-oxo-acetates undergo a complex reaction with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This synthesis showcases the efficiency of using triphenylphosphine in catalyzing the formation of structurally complex pyrrole derivatives, highlighting the importance of catalysis in organic synthesis (Yavari, Aghazadeh, & Tafazzoli, 2002).

  • Another research on Vinylphosphonium Salt Mediated Synthesis reveals the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives. The reaction showcases the utility of ethyl 1H-perimidine-2-carboxylate in generating novel pyrido perimidine derivatives, indicating the versatility of pyrrole derivatives as intermediates in synthesizing complex heterocyclic structures (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

Molecular Structure and Analysis

  • The Structural and Spectral Analyses study elaborates on the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This work not only provides insights into the molecular structure of the synthesized compound but also evaluates its properties through quantum chemical calculations. The findings offer an understanding of the compound's stability, resonance-assisted hydrogen bonding, and reactivity, which are crucial for its potential applications in material science and molecular engineering (Singh et al., 2013).

  • Research on Intramolecular Ring Formation discusses the thermal decompositions leading to the formation of methyl pyrrolo [1, 2-a] quinoline-3-carboxylates. This study highlights the reactivity of methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives under specific conditions, providing valuable insights into the mechanisms of ring formation and the factors influencing these processes (Yakushijin, Tsuruta, & Furukawa, 1982).

properties

IUPAC Name

methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-11-13(17(20)23-4)10-16(19)18(11)8-7-12-5-6-14(21-2)15(9-12)22-3/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJOWLEWYGDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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